molecular formula C18H18N4O3S B2387993 N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide CAS No. 1428355-49-0

N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide

Cat. No.: B2387993
CAS No.: 1428355-49-0
M. Wt: 370.43
InChI Key: MBIZEZDKHLSTDC-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a sulfonamide derivative, which means it contains a sulfonamide group attached to a naphthalene ring, making it a part of a class of compounds known for their biological activity.

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and naphthalene intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and environmental applications .

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide can be compared with other sulfonamide derivatives, such as sulfadiazine and sulfamethoxazole. These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,17-6-5-14-3-1-2-4-15(14)11-17)21-16-12-19-18(20-13-16)22-7-9-25-10-8-22/h1-6,11-13,21H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZEZDKHLSTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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